Cas no 41083-40-3 (4,5,6,7-tetrahydro-N,2-dimethyl-2H-indazol-3-amine maleate)

4,5,6,7-tetrahydro-N,2-dimethyl-2H-indazol-3-amine maleate structure
41083-40-3 structure
Product Name:4,5,6,7-tetrahydro-N,2-dimethyl-2H-indazol-3-amine maleate
CAS No:41083-40-3
MF:C13H19N3O4
MW:281.307663202286
CID:926560
PubChem ID:6450249
Update Time:2025-04-19

4,5,6,7-tetrahydro-N,2-dimethyl-2H-indazol-3-amine maleate Chemical and Physical Properties

Names and Identifiers

    • 4,5,6,7-tetrahydro-N,2-dimethyl-2H-indazol-3-amine maleate
    • but-2-enedioic acid,N,2-dimethyl-4,5,6,7-tetrahydroindazol-3-amine
    • 2H-INDAZOL-3-AMINE, 4,5,6,7-TETRAHYDRO-N,2-DIMETHYL-, (2Z)-2-BUTENEDIOATE (1:1)
    • Deb (TN)
    • CHEMBL1550288
    • D08577
    • SMR000565211
    • WBQNUTJPYOXRCC-BTJKTKAUSA-N
    • Q27274537
    • EINECS 245-318-2
    • UNII-B976EB226W
    • Fomene (TN)
    • EINECS 255-210-7
    • Tetridamine maleate
    • SCHEMBL8991686
    • HMS2874P12
    • TETRIDAMINE MALEATE [WHO-DD]
    • B976EB226W
    • 22911-97-3
    • MLS001195619
    • NS00088848
    • Tetrydamine maleate
    • 41083-40-3
    • Inchi: 1S/C9H15N3.C4H4O4/c1-10-9-7-5-3-4-6-8(7)11-12(9)2;5-3(6)1-2-4(7)8/h10H,3-6H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
    • InChI Key: WBQNUTJPYOXRCC-BTJKTKAUSA-N
    • SMILES: OC(/C=C\C(=O)O)=O.N1(C)C(=C2C(CCCC2)=N1)NC

Computed Properties

  • Exact Mass: 281.13755610g/mol
  • Monoisotopic Mass: 281.13755610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 279
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 104Ų
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